

Application Notes and Protocols: Sulfo-CY3 Maleimide Protein Labeling

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Compound of Interest

Compound Name: *Sulfo-CY3 maleimide potassium*

Cat. No.: *B15556386*

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Introduction

Sulfo-CY3 maleimide is a water-soluble, thiol-reactive fluorescent dye widely used for the covalent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups.[1][2][3] The maleimide group exhibits high selectivity for the thiol group of cysteine residues, forming a stable thioether bond under mild reaction conditions.[4][5][6] The sulfonated cyanine dye, Sulfo-CY3, offers enhanced water solubility and emits a bright orange-red fluorescence, making it an ideal probe for a variety of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and various bioanalytical assays.[2] This document provides a detailed protocol for labeling proteins with Sulfo-CY3 maleimide, including reaction conditions, purification methods, and calculation of the degree of labeling.

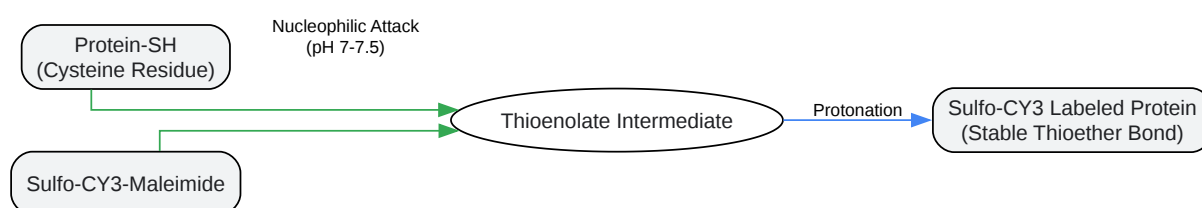
Physicochemical Properties and Spectral Data

A summary of the key properties of Sulfo-CY3 maleimide is provided in the table below.

Property	Value	Reference
Molecular Weight	~777 g/mol	[1]
Excitation Maximum (λ_{ex})	~548 nm	[1]
Emission Maximum (λ_{em})	~563 nm	[1]
Molar Extinction Coefficient	~162,000 M ⁻¹ cm ⁻¹	[1]
Solubility	Water, DMSO, DMF	[1][5]
Reactive Group	Maleimide	[7]
Reactivity	Thiol groups (cysteine)	[4][5]
Storage	-20°C, protected from light and moisture	[1][3][7]

Reaction Mechanism

The labeling reaction involves the nucleophilic addition of a thiol group from a cysteine residue to the double bond of the maleimide ring, forming a stable thioether linkage. This reaction is highly specific for thiols at neutral to slightly acidic pH (6.5-7.5). [4][5]



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Figure 1. Reaction of Sulfo-CY3 maleimide with a protein thiol group.

Experimental Protocols

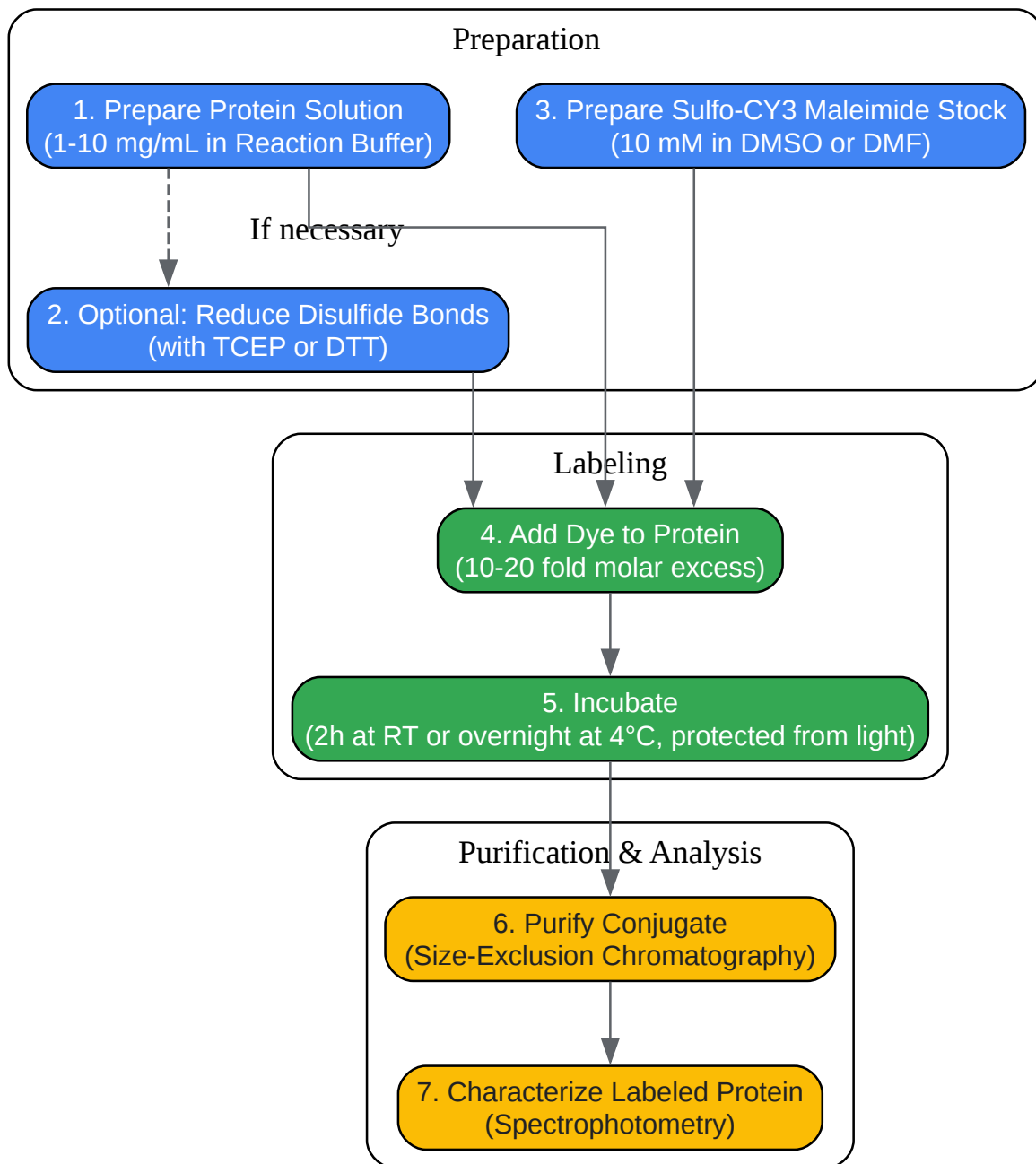
This section details the necessary steps for successful protein labeling with Sulfo-CY3 maleimide.

Materials and Reagents

- Protein of interest (containing free cysteine residues)
- Sulfo-CY3 maleimide
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[5]
- Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5, degassed. [4][5]
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[4][8]
- Purification System: Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[4][8][9]

Experimental Workflow

The general workflow for protein labeling with Sulfo-CY3 maleimide is depicted below.



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